molecular formula C6H7BrF2 B6182440 4-(bromomethyl)-1,1-difluorospiro[2.2]pentane, Mixture of diastereomers CAS No. 2731014-54-1

4-(bromomethyl)-1,1-difluorospiro[2.2]pentane, Mixture of diastereomers

Cat. No.: B6182440
CAS No.: 2731014-54-1
M. Wt: 197
InChI Key:
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Description

4-(Bromomethyl)-1,1-difluorospiro[2.2]pentane is a chemical compound characterized by the presence of a bromomethyl group and two fluorine atoms on a spirocyclic structure. This compound exists as a mixture of diastereomers, meaning it has multiple stereoisomers that are not mirror images of each other. The unique structural features of this compound make it a valuable intermediate in organic synthesis and a subject of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(bromomethyl)-1,1-difluorospiro[2.2]pentane typically involves the following steps:

  • Starting Materials: The synthesis begins with readily available starting materials such as 1,1-difluoropentane and a suitable brominating agent.

  • Bromination Reaction: The bromination reaction is carried out under controlled conditions, often using bromine (Br2) in the presence of a catalyst or solvent to facilitate the addition of the bromomethyl group to the spirocyclic structure.

  • Purification: The resulting mixture is purified to isolate the desired diastereomers, often using techniques such as column chromatography or recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-(Bromomethyl)-1,1-difluorospiro[2.2]pentane can undergo various chemical reactions, including:

  • Oxidation: The bromomethyl group can be oxidized to form a carboxylic acid derivative.

  • Reduction: The compound can be reduced to remove the bromine atom, resulting in a different functional group.

  • Substitution: The bromine atom can be substituted with other nucleophiles, leading to the formation of new compounds.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

  • Substitution: Nucleophiles like sodium cyanide (NaCN) or ammonia (NH3) can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Carboxylic acid derivatives.

  • Reduction: Alcohols or other reduced derivatives.

  • Substitution: Cyanides, amines, or other substituted products.

Scientific Research Applications

4-(Bromomethyl)-1,1-difluorospiro[2.2]pentane has several applications in scientific research:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used to study biological processes involving brominated or fluorinated molecules.

  • Medicine: It may be used in the development of new drugs, particularly those targeting specific biological pathways.

  • Industry: The compound's unique properties make it useful in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-(bromomethyl)-1,1-difluorospiro[2.2]pentane exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways and targets involved would vary based on the context of its use.

Comparison with Similar Compounds

  • 4-Bromomethylbenzene: Similar in having a bromomethyl group but lacks the spirocyclic structure and fluorine atoms.

  • 1,1-Difluoropentane: Similar in having fluorine atoms but lacks the bromomethyl group and spirocyclic structure.

Uniqueness: 4-(Bromomethyl)-1,1-difluorospiro[2

Properties

CAS No.

2731014-54-1

Molecular Formula

C6H7BrF2

Molecular Weight

197

Purity

95

Origin of Product

United States

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